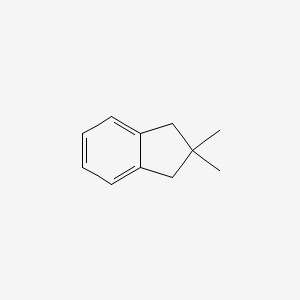

2,2-dimethyl-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-11(2)7-9-5-3-4-6-10(9)8-11/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMWEVQXIHGFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174953 | |

| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20836-11-7 | |

| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020836117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylindene, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Dihydroindene Chemistry and Analogous Systems

The study of indene (B144670) derivatives has a rich history, with early research focusing on the isolation of indane from coal tar. wikipedia.org Indane, or 2,3-dihydro-1H-indene, is the parent compound of 2,2-dimethyl-2,3-dihydro-1H-indene and is a colorless liquid hydrocarbon. wikipedia.org The development of synthetic methodologies to access the indane core and its derivatives has been a continuous area of research. researchgate.net

Historically, the synthesis of indanones, which are ketones of indane, has been a significant focus. organic-chemistry.org These compounds serve as important precursors to a wide range of indane derivatives. guidechem.com Methods such as the Friedel-Crafts reaction have been traditionally employed for the synthesis of substituted indanones. guidechem.com Over the years, more advanced and efficient catalytic methods have been developed, including those utilizing rhodium, nickel, and palladium catalysts, to construct the indane framework with high levels of control and efficiency. organic-chemistry.org

Significance of the Dihydroindene Core in Chemical Synthesis and Theoretical Studies

The dihydroindene scaffold is a privileged structure in medicinal chemistry and materials science. tudublin.ieresearchgate.net Its rigid, bicyclic nature provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for designing molecules with specific biological activities. researchgate.net

The indane nucleus is a key structural motif in numerous natural products and pharmacologically active compounds. researchgate.nettudublin.ie For instance, the anti-inflammatory drug sulindac (B1681787) and the Alzheimer's disease medication donepezil (B133215) contain the indane scaffold. researchgate.net Furthermore, various indane derivatives have been investigated for their potential as anticancer agents and neuroprotective molecules. researchgate.netgoogle.com The versatility of the dihydroindene core allows for systematic modifications to explore structure-activity relationships, aiding in the development of new therapeutic agents. researchgate.net

In theoretical studies, the dihydroindene system has been used as a model to understand various chemical phenomena. The unique electronic and steric properties of this scaffold influence the reactivity of attached functional groups. Theoretical calculations have been employed to elucidate reaction mechanisms involving indene (B144670) derivatives, such as pericyclic reactions and metal-catalyzed transformations. researchgate.net

Current Research Landscape and Unaddressed Challenges Pertaining to 2,2 Dimethyl 2,3 Dihydro 1h Indene

Chemo- and Regioselective Routes to the Dihydroindene Framework

Cyclization Strategies for the Formation of the Five-Membered Ring System

The construction of the five-membered ring is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this, ranging from classical intramolecular cyclizations to modern multicomponent reactions.

Intramolecular reactions, where the reacting groups are within the same molecule, are a common and effective method for forming cyclic compounds. youtube.com

Friedel-Crafts Type Cyclizations: A traditional and robust method for forming the indane framework is through Friedel-Crafts acylation or alkylation. For instance, the intramolecular cyclization of 3-aryl-2,2-dimethylpropanoyl chloride in the presence of a Lewis acid like aluminum chloride leads to the formation of 2,2-dimethyl-1-indanone, which can be subsequently reduced to the desired this compound.

Acid-Catalyzed Cyclizations: The cyclization of suitable precursors can also be achieved using strong acids. For example, the treatment of a molecule containing a gem-dimethyl group and a tethered phenyl ring with an appropriate alkene or alcohol functionality can induce cyclization. This process often proceeds via the formation of a stable tertiary carbocation at the gem-dimethyl substituted carbon, which then undergoes electrophilic attack on the aromatic ring to close the five-membered ring.

Transition-Metal-Catalyzed Cyclizations: Modern synthetic methods increasingly utilize transition metal catalysts to effect intramolecular cyclizations under milder conditions and with greater efficiency. For example, ruthenium-catalyzed cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can yield indanone products through a 1,5-hydrogen shift mechanism. organic-chemistry.org Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides also provides a route to indanones. organic-chemistry.org

| Intramolecular Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product |

| Friedel-Crafts Acylation | 3-Aryl-2,2-dimethylpropanoyl chloride | Lewis Acid (e.g., AlCl₃) | 2,2-Dimethyl-1-indanone |

| Acid-Catalyzed Cyclization | Phenyl-tethered alkene/alcohol | Strong Acid (e.g., H₂SO₄) | This compound |

| Ruthenium-Catalyzed Cyclization | 2-Alkyl-1-ethynylbenzene derivative | TpRuPPh₃(CH₃CN)₂PF₆ | 1-Substituted-1H-indene/1-Indanone |

| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodide | Palladium Catalyst, CO | Indanone |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating structural features from each reactant. organic-chemistry.orgnih.gov This approach offers advantages in terms of atom economy, reduced reaction steps, and the rapid generation of molecular diversity. frontiersin.orgnumberanalytics.comnih.gov

While specific examples for the direct synthesis of this compound via MCRs are not extensively documented in general literature, the principles of MCRs can be applied. For instance, a hypothetical palladium-catalyzed three-component reaction could involve an aryl iodide, an allene, and a source of the gem-dimethyl group, such as isobutylene, to construct the dihydroindene skeleton in a convergent manner. The development of novel MCRs is an active area of research, and such strategies hold promise for the efficient synthesis of complex indane derivatives. nih.gov

Functionalization of the Aromatic and Saturated Ring Systems

The ability to selectively introduce functional groups onto the 2,2-dimethyldihydroindene scaffold is crucial for tuning its properties and for its application in various fields.

The functionalization of the aromatic ring of this compound can be achieved through various methods, with a key challenge being the control of regioselectivity.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic ring. The alkyl framework of the dihydroindene directs incoming electrophiles primarily to the positions ortho and para to the fused ring.

C-H Activation/Functionalization: A more advanced and selective method involves the direct functionalization of C-H bonds, a process that avoids the need for pre-functionalized substrates. numberanalytics.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. mt.comnih.gov By using directing groups, it is possible to guide a metal catalyst to a specific C-H bond on the aromatic ring, allowing for the introduction of a variety of functional groups with high precision. nih.gov For example, iridium-catalyzed C-H borylation can introduce a boryl group, which can then be used in subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mt.com

| Functionalization Method | Target Site | Key Reagents/Catalysts | Outcome |

| Electrophilic Aromatic Substitution | Aromatic Ring (ortho/para) | Electrophile (e.g., HNO₃, Br₂) | Introduction of nitro or bromo group |

| Directed C-H Borylation | Specific aromatic C-H bond | Iridium catalyst, Borylating agent | Formation of a C-B bond for further reaction |

Functionalizing the chemically inert methyl groups at the C2 position is a significant synthetic challenge. However, advances in radical chemistry and C-H activation are providing new solutions.

Radical Halogenation: One of the more established methods to functionalize the methyl groups is through free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator or under photochemical conditions, it is possible to selectively introduce a bromine atom onto one of the methyl groups. The resulting bromomethyl derivative is a versatile intermediate that can be converted into a range of other functional groups through nucleophilic substitution.

C(sp³)-H Activation: The direct, catalytic functionalization of the C(sp³)-H bonds of the methyl groups represents a cutting-edge approach. While challenging, the use of transition metal catalysts, potentially guided by a directing group on the molecule, can enable the selective conversion of a methyl C-H bond into a C-C or C-heteroatom bond. This area of research is rapidly evolving and holds great potential for the efficient and selective derivatization of the gem-dimethyl group.

Catalytic Approaches to this compound Synthesis

Catalytic methods provide powerful tools for the construction of the dihydroindene skeleton. By employing transition metals, organocatalysts, or enzymes, chemists can achieve transformations that are difficult or inefficient using classical stoichiometric reagents. These catalytic cycles often operate under mild conditions and can be tuned to control selectivity.

Transition metals are at the forefront of catalytic methods for forming complex carbocyclic frameworks like dihydroindene. researchgate.net Metals such as palladium, rhodium, nickel, and iron are capable of activating various functional groups and orchestrating bond-forming events to construct the fused five-membered ring onto a benzene (B151609) core. snnu.edu.cnmdpi.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of indene (B144670) and indanone frameworks is well-established. These reactions typically involve the formation of one or more carbon-carbon bonds through cross-coupling and subsequent cyclization steps.

One prominent strategy is the palladium-catalyzed carbonylative cyclization of unsaturated aryl halides. organic-chemistry.org For instance, the cyclization of dienyl triflates or halides can produce indanone structures, which are direct precursors to dihydroindenes. organic-chemistry.org A key intermediate in the synthesis of this compound is 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This ketone can be synthesized and subsequently reduced to the target dihydroindene.

Furthermore, palladium-catalyzed reductive cyclization presents a powerful method for creating fused heterocyclic systems, a strategy that can be adapted for carbocyclic skeletons. For example, a double palladium-catalyzed reductive cyclization mediated by carbon monoxide has been used to synthesize pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov This type of transformation, which involves the formation of two rings in a single step, highlights the potential of palladium catalysis to construct complex fused systems efficiently. The Heck reaction, another stalwart of palladium catalysis, couples aryl halides with alkenes and can be employed in intramolecular variants to forge the five-membered ring of the indene system. mdpi.com

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Carbonylative Cyclization | Palladium Catalyst | Unsaturated Aryl Iodides | Indanones | organic-chemistry.org |

| Double Reductive Cyclization | Pd catalyst, CO | 1,4-Dialkenyl-2,3-dinitrobenzenes | Pyrrolo[3,2-g]indoles | nih.gov |

| Heck Reaction | Palladium Catalyst, Base | Aryl Halides and Alkenes | Substituted Alkenes (Indene Precursors) | mdpi.com |

Rhodium catalysts have demonstrated remarkable utility in synthesizing indene derivatives. organic-chemistry.org One approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst, which yields indenes with regioselectivity dependent on the steric nature of the alkyne's substituent. organic-chemistry.org Rhodium-catalyzed hydroamination and hydrofunctionalization of dienes also represent atom-economic routes to functionalized cyclic structures. nih.govnih.gov These reactions can form C-N, C-O, and C-C bonds, providing access to a variety of substituted dihydroindenes. nih.govescholarship.org For example, a rhodium-catalyzed tandem reaction involving carborhodium/cyclization and an intramolecular proton shift has been used to synthesize 2,3-substituted indanones in water. organic-chemistry.org

Other transition metals also play a significant role.

Iron (Fe): Iron(III) chloride (FeCl₃) can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to produce highly functionalized indene derivatives with excellent regioselectivity. organic-chemistry.org Iron catalysts have also been employed in the stereoconvergent 1,4-hydrosilylation of conjugated dienes. researchgate.net

Ruthenium (Ru): Ruthenium catalysts, such as TpRuPPh₃(CH₃CN)₂PF₆, can effect the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form indenes and indanones. organic-chemistry.orgorganic-chemistry.org This process is believed to proceed through a 1,5-hydrogen shift from a metal-vinylidene intermediate. organic-chemistry.org

Gold (Au): Gold(I) catalysis has been developed for the direct Csp³-H activation of o-alkynylstyrenes to form dihydrobenzo[a]fluorene derivatives, which share a related structural core. researchgate.netresearchgate.net

Nickel (Ni): Nickel-catalyzed reductive cyclization of enones provides a route to indanones, which can be enantioselective. organic-chemistry.org Additionally, Ni-catalyzed carboacylation of o-allylbenzamides with arylboronic acid esters yields 2-benzyl-2,3-dihydro-1H-inden-1-ones. organic-chemistry.org

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering complementary reactivity and often higher environmental compatibility.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. While direct organocatalytic synthesis of this compound is not widely reported, related reactions demonstrate the potential of this approach. For example, organocatalytic asymmetric tandem reactions of indene-based dienes have been used to create complex spiro-fused systems. researchgate.net Similarly, inverse-electron-demand Diels-Alder reactions between 2,3-indole-dienes and enals, catalyzed by chiral secondary amines, have yielded enantioenriched tetrahydrocarbazoles, showcasing the ability to construct fused ring systems with high stereocontrol. rsc.org The principles of aza-Michael additions and subsequent aldol (B89426) reactions, used to form dihydropyridazines, could potentially be adapted to carbocyclic systems like dihydroindenes. nih.gov

Biocatalysis harnesses the power of enzymes to perform selective chemical transformations. Arene dioxygenase enzymes are capable of the dearomatizing dihydroxylation of aromatic molecules, producing cyclohexadiene-diols. rsc.org These diols are versatile chiral building blocks that can be converted into a variety of complex molecules. While the focus has often been on ortho,meta-dihydroxylation, the ipso,ortho-dihydroxylation pathway provides alternative synthons. Aldolases and related enzymes are also used for the biocatalytic synthesis of hydroxylated natural products, demonstrating enzymatic control over C-C bond formation and stereochemistry. nih.gov Such enzymatic strategies could conceivably be applied to generate chiral hydroxylated indane precursors, which could then be deoxygenated to afford chiral dihydroindene derivatives.

Transition-Metal Catalyzed Reactions for Dihydroindene Formation

Stereocontrolled Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the introduction of substituents on the aromatic ring or at the C1 position can create stereocenters. The development of stereocontrolled methods to access these chiral derivatives is crucial for applications in medicinal chemistry and materials science.

Significant progress has been made in the diastereoselective and enantioselective synthesis of molecules containing the indane core or structurally related frameworks. These methods provide a blueprint for how chiral derivatives of this compound could be prepared.

Enantioselective Approaches:

Rhodium-Catalyzed Reactions: Chiral rhodium catalysts have been successfully used in the asymmetric intramolecular 1,4-addition of boronic esters to chalcone (B49325) derivatives to yield chiral 3-aryl-1-indanones with excellent enantioselectivities. organic-chemistry.org Enantioselective hydroamination of 1,3-dienes using a rhodium catalyst with a chiral Josiphos-type ligand generates chiral allylic amines with high regio- and enantiocontrol. nih.govescholarship.org

Nickel-Catalyzed Reactions: The enantioselective cross-hydroalkenylation of cyclic 1,3-dienes with olefins using a chiral N-heterocyclic carbene (NHC)-Nickel catalyst produces chiral 1,4-dienes with high enantiomeric excess. nih.gov

Cobalt-Catalyzed Reactions: Cobalt-hydride catalysis has been developed for the enantioselective synthesis of chiral α,α-dialkyl indoles via reductive hydroalkylation of alkenes, demonstrating control over the formation of a quaternary stereocenter adjacent to a ring system. nih.gov

Organocatalysis: Chiral phosphoric acids, derived from BINOL, have been used to catalyze the Hantzsch reaction to produce dihydropyridines with excellent enantiomeric excesses, illustrating the power of chiral Brønsted acids in asymmetric synthesis. nih.gov

Diastereoselective Approaches: The control of relative stereochemistry is also critical. Rhodium-catalyzed intramolecular [4+2] cycloaddition of allene-1,3-dienes can produce cis-fused bicyclic products with three contiguous chiral centers with excellent diastereoselectivity. rsc.org Furthermore, the 1,3-dipolar cycloaddition of thioisomünchnones with chiral nitroalkenes leads to dihydrothiophenes with high diastereoselectivity. rsc.org Such strategies, which control the formation of multiple stereocenters in a single step, are highly valuable for the efficient synthesis of complex molecules.

| Catalytic System | Reaction Type | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|

| Chiral Rh-MonoPhos | Intramolecular 1,4-Addition | 3-Aryl-1-indanones | High Enantioselectivity | organic-chemistry.org |

| Chiral Rh-JoSPOphos | Hydroamination of Dienes | Chiral Allylic Amines | High Regio- and Enantioselectivity | nih.gov |

| Chiral NHC-Ni Catalyst | Cross-hydroalkenylation | Chiral 1,4-Dienes | High Enantioselectivity | nih.gov |

| RhCl(PPh₃)₃ | Intramolecular [4+2] Cycloaddition | Cis-fused Bicyclic Systems | High Diastereoselectivity | rsc.org |

| Chiral BINOL-Phosphoric Acid | Hantzsch Reaction | Dihydropyridines | Excellent Enantioselectivity | nih.gov |

Chiral Auxiliary-Mediated Syntheses and Asymmetric Induction

Asymmetric induction is a critical process in organic synthesis that preferentially forms one enantiomer or diastereoisomer over another. researchgate.net This is often achieved using chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate. researchgate.net The auxiliary guides the stereochemical outcome of a subsequent reaction before being removed, a process that can be highly effective for creating chiral molecules from achiral starting materials. researchgate.netresearchgate.net

The general mechanism for a chiral auxiliary-mediated synthesis involves three key steps:

Attachment: The chiral auxiliary is covalently bonded to the achiral substrate molecule.

Diastereoselective Reaction: The new chiral center in the substrate-auxiliary adduct directs the stereochemistry of the desired reaction, such as an alkylation or aldol reaction, leading to the formation of a diastereomerically enriched product.

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing the auxiliary to be recovered and reused. youtube.com

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in surveyed literature, the principle can be applied to its precursors, such as indanone derivatives. For instance, a chiral auxiliary, like one of Evans' oxazolidinones, could be attached to a precursor molecule to direct a stereoselective reaction. researchgate.net The inherent chirality of the auxiliary would then control the facial selectivity of an incoming reagent, leading to a high degree of asymmetric induction.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, and acylations | High diastereoselectivity, predictable stereochemistry, and reliable cleavage. |

| Camphor-derived Auxiliaries | Asymmetric Diels-Alder reactions and alkylations | Derived from an inexpensive natural chiral pool; provides strong stereochemical bias. researchgate.net |

| 8-Phenylmenthol | Asymmetric conjugate additions and ene reactions | Introduced by E.J. Corey; effective for creating chiral centers in various reaction types. youtube.com |

| Pseudoephedrine Amides | Asymmetric alkylation of enolates | Readily available, provides high diastereoselectivity, and the auxiliary can be cleaved under mild conditions. |

This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.

Green Chemistry Principles and Sustainable Protocols in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy, using safer solvents, designing for energy efficiency, and reducing waste. wjpps.comresearchgate.net Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable production routes.

Solvent-Free and Water-Mediated Reaction Conditions

A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Many traditional organic reactions rely on such solvents, which can pose environmental and health risks. researchgate.net Consequently, there is growing interest in solvent-free (solid-state) reactions and the use of water as a reaction medium.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. researchgate.net In some cases, reactions conducted without a solvent can proceed more efficiently and with higher yields than their solution-phase counterparts. For instance, multicomponent reactions to synthesize heterocyclic compounds, including some indane derivatives, have been successfully performed under solvent-free conditions, often aided by microwave irradiation to accelerate the reaction. nih.govnih.gov This approach minimizes waste and simplifies product purification.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, specialized catalysts and reaction conditions can overcome this limitation. For example, the synthesis of certain indane-1,3-dione derivatives has been achieved in water using sulfonic acid-functionalized nanoparticles as a catalyst. nih.gov These catalysts can be designed for water compatibility and are often easily recoverable, further enhancing the sustainability of the process.

Atom Economy and Waste Reduction in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.com A reaction with high atom economy is inherently more sustainable as it generates less waste. wjpps.com The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% qut.edu.au

Addition and rearrangement reactions are typically the most atom-economical, often achieving 100% economy, while substitution and elimination reactions are inherently less efficient as they produce byproducts. rsc.org

To illustrate this principle, consider a hypothetical, non-optimized synthesis of this compound starting from benzene and isobutyryl chloride via a Friedel-Crafts acylation, followed by reduction and intramolecular cyclization. The atom economy of each step can be analyzed to identify inefficiencies. For example, the initial acylation step produces HCl as a byproduct, which lowers the atom economy. A greener synthetic design would seek to replace such steps with more atom-economical alternatives, such as catalytic addition reactions, thereby minimizing waste at the molecular level.

Table 2: Illustrative Atom Economy Calculation for a Synthetic Step

| Reactant A | Reactant B | Desired Product | Byproduct | % Atom Economy |

| Reaction: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride | ||||

| Benzene (C₆H₆) | Isobutyryl Chloride (C₄H₇ClO) | 2-Methyl-1-phenylpropan-1-one (C₁₀H₁₂O) | Hydrogen Chloride (HCl) | 80.0% |

| MW: 78.11 | MW: 106.55 | MW: 148.20 | MW: 36.46 |

This table illustrates the atom economy for a hypothetical Friedel-Crafts acylation, a potential first step in a classic synthesis. The calculation is (148.20 / (78.11 + 106.55)) * 100. Note that this does not account for catalysts or solvents.

By prioritizing high atom economy and employing safer reaction conditions, the synthesis of this compound can be aligned with the principles of sustainable chemical manufacturing.

Electrophilic and Nucleophilic Reactivity at the Aromatic Core of Dihydroindenes

The reactivity of the aromatic core in dihydroindenes is a critical aspect of its chemistry, influencing how it interacts with various reagents. This section explores the electrophilic and nucleophilic substitution reactions that this compound can undergo.

Aromatic electrophilic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the aromatic ring. libretexts.orgunizin.org Substituents are broadly categorized as either activating or deactivating groups. wikipedia.org Activating groups increase the rate of reaction compared to unsubstituted benzene by donating electron density to the ring, which stabilizes the cationic intermediate formed during the reaction. wikipedia.orglibretexts.org Conversely, deactivating groups withdraw electron density, making the ring less reactive. libretexts.orgminia.edu.eg

The alkyl group of the dihydroindene system is an electron-donating group, which activates the aromatic ring towards electrophilic attack. libretexts.org This activation directs incoming electrophiles to the ortho and para positions relative to the alkyl substituent. unizin.org This is because the carbocation intermediates formed during ortho and para attack are more stabilized by the electron-donating nature of the alkyl group. minia.edu.eg For this compound, the fused five-membered ring can be considered a complex alkyl substituent. The substitution pattern on the aromatic ring will therefore favor positions ortho and para to the point of fusion.

The nature of the electrophile also plays a significant role in the outcome of the reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the nitration of a substituted benzene with an activating group will predominantly yield ortho and para substituted products. libretexts.org

Table 1: Regioselectivity in the Nitration of Substituted Benzenes

| Substituent | % Ortho | % Meta | % Para |

|---|---|---|---|

| -CH₃ | 63 | 3 | 34 |

| -OH | 50 | 0 | 50 |

This table illustrates the directing effects of different substituents on electrophilic aromatic nitration. Data from unizin.org

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the selective functionalization of the ortho position of an aromatic ring. wikipedia.org This method utilizes a directing metalation group (DMG), which is a substituent that can coordinate to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination brings the lithium atom in close proximity to the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles to introduce a functional group specifically at the ortho position. organic-chemistry.org

Common DMGs include groups with heteroatoms that can act as Lewis bases, such as amides, ethers, and tertiary amines. wikipedia.org The strength of the DMG influences the efficiency of the metalation process. baranlab.org For dihydroindene systems that lack a strong DMG, direct lithiation of the aromatic ring can be challenging. However, the introduction of a suitable DMG onto the aromatic ring of this compound would enable the use of DoM strategies for regioselective functionalization.

The choice of the organolithium reagent and solvent is also crucial for the success of DoM. uwindsor.ca Highly basic alkyllithiums like sec-butyllithium (B1581126) and tert-butyllithium (B1211817) are often used, and additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity by breaking up alkyllithium aggregates. baranlab.orguwindsor.ca

Transformations Involving the Saturated Five-Membered Ring of this compound

The saturated five-membered ring of this compound offers additional sites for chemical modification, distinct from the aromatic core.

The selective functionalization of C-H bonds, particularly at alkyl positions, is a significant area of research in organic synthesis. nih.gov For this compound, the methylene (B1212753) (CH₂) and gem-dimethyl (C(CH₃)₂) groups on the five-membered ring are potential sites for radical reactions. These reactions typically involve the generation of a radical species that can abstract a hydrogen atom from an alkyl position, creating a carbon-centered radical. This radical can then undergo further reactions to introduce a new functional group.

Recent advancements have demonstrated the use of transition metal catalysts, such as those based on iridium, to achieve highly selective ortho-C-H activation in alkylarenes. nih.gov This approach involves a transient insertion of the metal into a benzylic C-H bond, which then directs the functionalization to the ortho position of the aromatic ring. nih.gov While this focuses on the aromatic core, similar principles could potentially be adapted for the selective functionalization of the alkyl positions within the dihydroindene scaffold.

The dihydroindene system can undergo ring-opening and rearrangement reactions under specific conditions. wiley-vch.de These transformations can lead to the formation of new and complex molecular architectures. Rearrangement reactions often involve the migration of an atom or group within the molecule, resulting in a structural isomer. wiley-vch.de

For example, acid-catalyzed rearrangements can occur, particularly if a carbocation can be formed within the five-membered ring. The stability of the resulting carbocation would dictate the feasibility and outcome of such a rearrangement. The gem-dimethyl group in this compound could influence the stability of adjacent carbocations and thus play a role in any potential rearrangement pathways.

Ring-opening reactions of cyclic systems can be promoted by various reagents, including nucleophiles and electrophiles. beilstein-journals.orgrsc.org In the context of dihydroindenes, ring-opening could potentially be achieved through oxidative cleavage or under reductive conditions, leading to acyclic products. The specific products would depend on the reagents and reaction conditions employed.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can lead to a variety of functionalized derivatives.

Oxidation reactions can target both the aromatic ring and the saturated five-membered ring. Oxidation of the benzylic positions (the CH₂ group adjacent to the aromatic ring) is a common transformation. Depending on the oxidizing agent, this can lead to the formation of ketones (indanones) or alcohols (indanols). For instance, the oxidation of indene with hydrogen peroxide in the presence of boron trifluoride can yield vicinal methoxyalkanols. researchgate.net

Reduction of the aromatic ring of dihydroindenes would require forcing conditions, such as high-pressure hydrogenation with a suitable catalyst, to overcome the stability of the aromatic system. More commonly, if a carbonyl group is present, as in a 2,2-dimethyl-2,3-dihydro-1H-inden-1-one derivative, the reduction of the ketone to an alcohol is a more facile transformation.

Table 2: Chemical Transformations of Dihydroindene Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 5-methoxy-2,3-dihydro-1H-inden-1-one | HBr, Acetic Acid | 5-hydroxy-2,3-dihydro-1H-inden-1-one | Demethylation |

| 5-hydroxy-2,3-dihydro-1H-inden-1-one | Methyl iodide, Strong Base | 5-hydroxy-2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Double Methylation |

| 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | Reducing Agent | 2,2-dimethyl-2,3-dihydro-1H-inden-1-ol | Reduction |

This table summarizes key reactions involving dihydroindene derivatives. Data from

Selective Oxidation Strategies for Functional Group Introduction

The selective oxidation of the this compound framework allows for the introduction of valuable carbonyl and hydroxyl functionalities. A primary target for oxidation is the benzylic C-H bonds at the C1 and C3 positions.

Recent advancements in catalysis have provided methods for the selective oxidation of benzylic C-H bonds to carbonyl groups. researchgate.net While a broad range of alkylarenes can be oxidized, the application to 2,3-dihydro-1H-indene has been noted to be challenging, with one study reporting only trace amounts of the corresponding diketone. nih.gov This suggests that achieving high selectivity and yield for the oxidation of both benzylic positions simultaneously in the 2,2-dimethyl substituted analogue may require carefully tailored catalytic systems.

Metal-catalyzed oxidations offer a promising avenue. For instance, copper-catalyzed systems in the presence of peroxides have been shown to be effective for the oxidation of alkylarenes. nih.gov These reactions typically proceed through a radical mechanism where the metal catalyst facilitates the decomposition of the peroxide to generate reactive oxygen species. These species then abstract a hydrogen atom from the benzylic position, leading to a benzylic radical that is subsequently oxidized to the ketone. The gem-dimethyl group at the C2 position in this compound can influence the reactivity of the adjacent benzylic positions through steric hindrance.

Below is a representative table of reagents used for benzylic oxidation, which could be explored for the selective oxidation of this compound.

| Reagent/Catalyst System | Oxidant | Target Functional Group | Reference |

| CuCl₂·2H₂O / BQC | tert-Butyl hydroperoxide | Ketone | nih.gov |

| N-hydroxyphthalimide (NHPI) / Co(OAc)₂ | O₂ | Ketone/Carboxylic Acid | researchgate.net |

| Cs₃Bi₂Br₉/BiOBr (photocatalyst) | O₂ | Aldehyde/Ketone | nih.gov |

Chemoselective Reduction Methodologies

The reduction of functionalized derivatives of this compound, particularly the corresponding indenones, is a critical step in the synthesis of various target molecules. Chemoselectivity and stereoselectivity are key considerations in these transformations.

For instance, the reduction of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one presents the challenge of controlling the stereochemistry at the newly formed chiral center at C1. The stereoselective reduction of ketones to the thermodynamically more stable alcohol is often desired. organic-chemistry.org Methods utilizing lithium dispersion in the presence of hydrated transition metal salts, such as FeCl₂·4H₂O or CuCl₂·2H₂O, have proven effective for the highly stereoselective reduction of cyclic ketones to their equatorial alcohols. organic-chemistry.org

Furthermore, in substrates bearing multiple reducible functional groups, chemoselectivity becomes paramount. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a well-established method for the selective 1,2-reduction of α,β-unsaturated ketones in the presence of other reducible groups. nih.gov While 2,2-dimethyl-2,3-dihydro-1H-inden-1-one is not an α,β-unsaturated ketone, the principles of chemoselective reduction using modified hydride reagents are applicable to more complex derivatives. For example, a combination of sodium borohydride and acetylacetone (B45752) has been developed for the chemoselective reduction of aldehydes in the presence of ketones. rsc.org

The following table summarizes various reducing agents and their applications, which could be adapted for the chemoselective reduction of functionalized this compound derivatives.

| Reducing Agent | Selectivity | Target Functional Group | Reference |

| Li / FeCl₂·4H₂O or CuCl₂·2H₂O | Stereoselective (thermodynamically stable alcohol) | Ketone | organic-chemistry.org |

| NaBH₄ / CeCl₃ (Luche reduction) | Chemoselective (1,2-reduction of enones) | Ketone | nih.gov |

| NaBH₄ / Acetylacetone | Chemoselective (aldehyde over ketone) | Aldehyde | rsc.org |

| Zinc dust / HCl (Clemmensen reduction) | Complete reduction to alkane | Ketone | thieme-connect.de |

Pericyclic and Multicomponent Reactions Involving the Dihydroindene Moiety

The dihydroindene core can participate in various pericyclic and multicomponent reactions, leading to the rapid construction of complex polycyclic frameworks.

Cycloaddition Reactions (e.g., Diels-Alder) with Dihydroindene Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org Derivatives of this compound can potentially act as dienophiles if they contain a double bond in the five-membered ring. For example, an indenone derivative could serve as a dienophile. acs.org The reactivity in a Diels-Alder reaction is governed by the electronic nature of the diene and dienophile. organic-chemistry.org

Intramolecular Diels-Alder (IMDA) reactions are particularly valuable as they allow for the simultaneous formation of two rings in a single step, often with high stereocontrol. organicreactions.orgwikipedia.org A substrate containing both a diene and a dienophile tethered together can undergo an IMDA reaction to form complex fused or bridged ring systems. organicreactions.orgmasterorganicchemistry.com For a derivative of this compound to undergo an IMDA reaction, it would need to be appropriately functionalized with both a diene and a dienophile. The gem-dimethyl group would likely play a significant role in directing the stereochemical outcome of such a cyclization.

The following table outlines the key components of a Diels-Alder reaction.

| Reaction Component | Description | Key Features for Reactivity | Reference |

| Diene | A conjugated system of two double bonds. | Electron-donating groups enhance reactivity. Must be able to adopt an s-cis conformation. | masterorganicchemistry.com |

| Dienophile | An alkene or alkyne that reacts with the diene. | Electron-withdrawing groups enhance reactivity in normal-demand Diels-Alder. | organic-chemistry.org |

| Intramolecular Tether | A chain connecting the diene and dienophile in the same molecule. | The length and nature of the tether influence the feasibility and stereochemical outcome of the reaction. | organicreactions.orgmasterorganicchemistry.com |

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer an efficient strategy for increasing molecular complexity in a single synthetic operation by combining multiple bond-forming events. These reactions are designed to proceed sequentially without the need for isolation of intermediates.

While specific examples involving the this compound scaffold are not extensively reported, the principles can be applied. For instance, tandem reactions involving a Sonogashira coupling followed by isomerization and cycloaddition have been used to synthesize polycyclic isoindoline (B1297411) derivatives. nih.govacs.org A similar strategy could be envisioned for the construction of fused ring systems onto the dihydroindene framework.

Cascade reactions, where the product of one reaction triggers the next, have been developed for the synthesis of diverse heterocyclic architectures. acs.org An appropriately substituted this compound could be designed to initiate a cascade sequence. For example, a reaction at one of the benzylic positions could unveil a reactive intermediate that undergoes a subsequent intramolecular cyclization. The synthesis of polycyclic high-density biofuels has been achieved through tandem reactions, highlighting the power of these methods in constructing complex molecular frameworks from relatively simple starting materials. nih.gov

The table below provides examples of tandem and cascade reaction types that could be conceptually applied to the this compound system.

| Reaction Type | Description | Potential Application to Dihydroindene | Reference |

| Tandem Sonogashira/Cycloaddition | Coupling of an alkyne followed by an intramolecular cycloaddition. | Synthesis of fused polycyclic systems onto the dihydroindene core. | nih.govacs.org |

| Organocatalytic Cascade | A sequence of reactions catalyzed by a small organic molecule. | Enantioselective functionalization and annulation of the dihydroindene ring. | mdpi.com |

| Base-catalyzed Cascade | A series of reactions initiated by a base. | Synthesis of fused heterocyclic derivatives from functionalized dihydroindenes. | rsc.org |

| Tandem Acylation/Diels-Alder | Intramolecular Diels-Alder reaction initiated by an acylation step. | Construction of complex tricyclic systems incorporating the dihydroindene moiety. | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,2 Dimethyl 2,3 Dihydro 1h Indene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 2,2-dimethyl-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment.

Two-dimensional NMR techniques are powerful for deciphering complex spin systems and establishing connectivity between atoms, which is often not possible from 1D spectra alone.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In a derivative of this compound, COSY would reveal correlations between adjacent protons in the aromatic ring and potentially long-range couplings between benzylic and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J-coupling). It is instrumental in assigning the carbon signals of the molecule. For instance, the signals for the benzylic CH₂ groups and the gem-dimethyl groups would be clearly identified by their correlation to the corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), providing crucial information about the carbon skeleton. It allows for the connection of different structural fragments. For example, correlations from the gem-dimethyl protons to the quaternary carbon (C2) and the benzylic carbon (C1/C3) would confirm their position. Likewise, correlations from the benzylic protons to the aromatic carbons would establish the fusion of the five-membered ring to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of whether they are bonded. It is vital for determining stereochemistry and conformation. For substituted derivatives, NOESY can reveal the spatial relationships between substituents and the indane core.

The following table outlines the expected 2D NMR correlations for the parent compound, this compound.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HSQC Correlations (¹³C) | Expected HMBC Correlations (¹³C) |

| Aromatic Protons | Other Aromatic Protons | Attached Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons, Benzylic Carbons (C1, C3) |

| Benzylic CH₂ (C1-H, C3-H) | Other Benzylic CH₂ protons, Aromatic Protons (long-range) | Benzylic Carbons (C1, C3) | Quaternary Carbon (C2), Aromatic Carbons |

| gem-Dimethyl CH₃ | None | Methyl Carbon | Quaternary Carbon (C2), Benzylic Carbons (C1, C3) |

Solid-state NMR (ssNMR) spectroscopy is a versatile technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. bohrium.com It is particularly useful for studying polymorphism, where a compound exists in multiple crystalline forms with different physical properties. nih.gov For derivatives of this compound, ssNMR can differentiate between various crystalline packing arrangements by detecting subtle changes in chemical shifts and spin-spin couplings. bohrium.comnih.gov

Furthermore, ssNMR can probe intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signals of low-abundance nuclei like ¹³C and can provide information about proton-carbon proximities. Advanced ssNMR experiments can measure internuclear distances, helping to elucidate how molecules are arranged relative to one another in the crystal lattice. nih.govmdpi.com While specific ssNMR studies on this compound are not widely reported, the methodology is highly applicable for characterizing the solid-state structure of its crystalline derivatives, especially in pharmaceutical contexts where solid form stability is critical. nih.gov

Advanced Mass Spectrometry Techniques for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to determine the fragmentation pathways of a molecule. dntb.gov.ua In an MS/MS experiment, a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. This provides definitive structural information.

For this compound (molecular weight 146.23 g/mol ), the electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 146. nih.gov The most prominent peak (base peak) is observed at m/z 131. This corresponds to the loss of a methyl group (15 Da), leading to the formation of a stable tertiary benzylic carbocation. MS/MS analysis would confirm this pathway by isolating the m/z 146 ion and observing the generation of the m/z 131 fragment. Further fragmentation of the m/z 131 ion could also be studied to gain more detailed structural insight.

Table of Expected MS/MS Fragmentation:

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 146 | CH₃• (15 Da) | 131 | 2-methyl-2,3-dihydro-1H-inden-2-ylium |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, making it an invaluable tool for confirming the identity of newly synthesized compounds. nsf.gov Several studies on the synthesis of this compound derivatives explicitly report the use of HRMS to confirm the structure of the final products. nih.govrsc.orgnih.gov For example, in the synthesis of a neopentylene-fused analog of ibuprofen, HRMS was used to verify the elemental composition of key intermediates and the final product. nsf.govnih.govacs.org

Examples of HRMS in Product Confirmation for Indene (B144670) Derivatives:

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| (2,2-Dimethyl-2,3-dihydro-1H-inden-5-yl)methanol | C₁₂H₁₇O⁺ | 177.1274 | 177.1273 | nsf.gov |

| 3-(4-chlorophenyl)-5,6-dimethoxy-2,2-dimethylindan-1-one | C₁₉H₂₀ClO₃⁺ | 331.1095 | 331.1095 | rsc.org |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Molecular Recognition Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to functional groups, bonding, and molecular conformation. IR and Raman spectroscopy are complementary: IR absorption requires a change in the dipole moment during a vibration, while Raman scattering requires a change in polarizability.

For this compound, IR spectroscopy can identify key functional groups. nih.gov The spectrum would be characterized by:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

CH₂/CH₃ bending vibrations: In the 1470-1365 cm⁻¹ region.

While IR is useful for identifying functional groups, Raman spectroscopy is often more sensitive to the skeletal vibrations of the hydrocarbon framework. Studies on related thione derivatives have utilized these techniques to investigate excited states and molecular photophysics. researchgate.netnih.gov In the context of conformational analysis, subtle shifts in vibrational frequencies can indicate the presence of different conformers. For molecular recognition studies, changes in the IR or Raman spectrum of a this compound derivative upon binding to a receptor or host molecule can provide evidence of interaction and identify the specific functional groups involved in the binding.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₄ |

| This compound-4-carboxylic acid | C₁₂H₁₄O₂ |

| Ethyl this compound-5-carboxylate | C₁₄H₁₈O₂ |

| (2,2-Dimethyl-2,3-dihydro-1H-inden-5-yl)methanol | C₁₂H₁₆O |

| 3-(4-chlorophenyl)-5,6-dimethoxy-2,2-dimethylindan-1-one | C₁₉H₁₉ClO₃ |

| 3-(4-bromophenyl)-5,6-dimethoxy-2,2-dimethylindan-1-one | C₁₉H₁₉BrO₃ |

| 2,2-dimethylindan-1,3-dione | C₁₁H₁₀O₂ |

X-ray Crystallography in the Elucidation of Complex Dihydroindene Structures

Although a crystal structure for the parent this compound is not publicly documented, the crystallographic analysis of its derivatives, particularly those of 2,3-dihydro-1H-inden-1-one, offers significant insights into the behavior of the dihydroindene core. For instance, studies on (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives reveal that the indane ring system is nearly planar. researchgate.net This planarity is a key feature that influences how these molecules pack in a crystal and interact with their neighbors.

A representative example is (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one, which crystallizes in the monoclinic space group P2₁/c. nih.gov The planarity of the molecule is a dominant feature, with the root-mean-square deviation for all non-hydrogen atoms being just 0.071 Å. nih.gov Such detailed structural information is foundational for the subsequent analysis of more complex structural features like chirality and intermolecular forces.

Table 1: Crystallographic Data for a Representative Dihydroindene Derivative

| Parameter | (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one nih.gov |

| Chemical Formula | C₁₆H₁₁BrO |

| Formula Weight | 299.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1359(5) |

| b (Å) | 4.7512(4) |

| c (Å) | 21.310(3) |

| β (°) | 96.195(9) |

| Volume (ų) | 617.61(11) |

| Z | 2 |

The introduction of a substituent at a non-gem-dimethylated carbon of the this compound core can create a chiral center, leading to the existence of enantiomers. Determining the absolute configuration of these chiral derivatives is paramount, especially in pharmaceutical applications where enantiomers can exhibit vastly different biological activities. While various techniques can be employed, X-ray crystallography on a single crystal of an enantiomerically pure sample is the most reliable method for unambiguously assigning the absolute configuration as either R or S. wikipedia.orglibretexts.org

The synthesis of chiral indanone scaffolds and their subsequent crystallographic analysis has been a subject of significant research. rsc.orgrsc.org For example, the enantioselective synthesis of 3-aryl-1-indanones has been achieved, and the absolute configuration of the products was confirmed using X-ray crystallography. organic-chemistry.org This direct visualization of the three-dimensional arrangement of atoms around the stereocenter provides unequivocal proof of the enantiomer's configuration.

In cases where obtaining a suitable single crystal of the target chiral molecule is challenging, co-crystallization with a known chiral auxiliary can be a powerful strategy. This approach has been successfully used to determine the absolute configuration of liquid molecules that are otherwise difficult to crystallize.

The way in which molecules of this compound derivatives arrange themselves in a crystal lattice is governed by a delicate balance of intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the crystal's stability, melting point, solubility, and even its mechanical properties. X-ray crystallography provides the precise coordinates of all atoms in the crystal, allowing for a detailed analysis of these non-covalent interactions.

In the crystal structures of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, a variety of intermolecular interactions have been observed. These include conventional hydrogen bonds, such as O-H···O, as well as weaker interactions like C-H···O and C-H···π interactions. researchgate.net For example, in the crystal structure of (E)-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one, molecules are linked by C—H⋯O interactions, forming infinite chains. nih.gov

Table 2: Common Intermolecular Interactions in Dihydroindene Derivatives

| Interaction Type | Description | Example Derivative |

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | (E)-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives researchgate.net |

| C-H···π | An interaction between a C-H bond and a π-system. | (2E)-2-(4-Bromobenzylidene)-2,3-dihydro-1H-inden-1-one nih.gov |

The study of these intermolecular interactions is not merely academic; it has practical implications in the field of crystal engineering. By understanding the forces that govern crystal packing, scientists can aim to design new crystalline forms (polymorphs) or co-crystals with desired physical properties.

Theoretical and Computational Chemistry Studies on 2,2 Dimethyl 2,3 Dihydro 1h Indene

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the resulting charge distribution are fundamental to understanding a molecule's behavior. Computational methods allow for a detailed examination of these electronic properties.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals govern the feasibility and outcome of chemical reactions. numberanalytics.comslideshare.net

For 2,2-dimethyl-2,3-dihydro-1H-indene, the HOMO is primarily located on the benzene (B151609) ring, indicating that this region is the most susceptible to electrophilic attack. The LUMO, conversely, would be the site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Illustrative Data)

| Parameter | Value (eV) | Description |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 8.3 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Note: The values presented are illustrative and would be determined through specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Electrostatic potential (ESP) mapping is a computational technique that visualizes the charge distribution on the electron density surface of a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the ESP map would show the highest negative potential located over the π-system of the aromatic ring, confirming its role as the primary site for electrophilic reactions. The hydrogen atoms of the methyl groups and the dihydroindene ring would exhibit positive potential.

Conformational Analysis and Dynamics of the Dihydroindene Ring System

The five-membered ring of the 2,3-dihydro-1H-indene system is not planar and can adopt various conformations. The presence of the gem-dimethyl group at the 2-position significantly influences the conformational preferences and dynamics of the ring.

Potential Energy Surface Scans and Global Minimum Search

To understand the conformational landscape, potential energy surface (PES) scans are performed. researchgate.net This involves systematically changing specific dihedral angles of the dihydroindene ring and calculating the corresponding energy at each point. The resulting plot of energy versus dihedral angle reveals the stable conformations (energy minima) and the energy barriers between them (transition states). A global minimum search aims to identify the most stable conformation of the molecule. For this compound, the dihydroindene ring likely adopts an envelope or twisted conformation to alleviate steric strain.

Molecular Dynamics Simulations for Conformational Ensembles

While PES scans provide a static picture of the conformational space, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. These simulations generate a conformational ensemble, which is a collection of the different shapes the molecule adopts at a given temperature. This approach provides a more realistic understanding of the molecule's flexibility and the relative populations of different conformers.

Reaction Mechanism Elucidation Using Quantum Chemical Methods

Quantum chemical methods are invaluable for investigating the detailed step-by-step pathways of chemical reactions. youtube.comyoutube.comiitianacademy.comyoutube.com By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. chemrxiv.org

For this compound, these methods could be used to study various reactions, such as electrophilic aromatic substitution on the benzene ring. The calculations would identify the most likely intermediates (e.g., arenium ions) and the transition states connecting them. The activation energies calculated for different pathways can predict the regioselectivity of the reaction (i.e., which position on the ring is most reactive).

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed computational studies involving the localization of transition states and subsequent Intrinsic Reaction Coordinate (IRC) analysis for reactions specifically involving this compound are not extensively documented in publicly available literature.

In principle, IRC analysis is a powerful computational method used to map the minimum energy reaction pathway (MERP) from a transition state down to the reactants and products. pdx.eduresearchgate.net This method verifies that a located transition state indeed connects the intended reactants and products. pdx.edu The process involves a series of steps starting from the transition state geometry and moving downhill on the potential energy surface in mass-weighted coordinates. This allows for a detailed understanding of the reaction mechanism, including the sequence of bond-forming and bond-breaking events. mdpi.com While this technique is widely applied in computational chemistry, specific applications to the reaction dynamics of this compound, for example in its synthesis or transformation, are not readily found.

Prediction of Spectroscopic Parameters and Computational Validation

Computational NMR Chemical Shift Prediction and Correlation

The prediction of NMR chemical shifts using computational methods is a vital tool for structure elucidation. While experimental NMR data exists for various indane derivatives, specific computational studies predicting the ¹H and ¹³C NMR spectra of this compound and correlating them with experimental values are not found in the provided results.

For related compounds, such as 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, NMR analysis has been performed, and in some cases, DFT calculations were used to determine properties like natural charge, which can be related to chemical shifts. researchgate.netresearchgate.net However, a direct computational prediction and detailed correlation for the title compound is not available. The general approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts.

A table of expected ¹H and ¹³C NMR chemical shifts based on general knowledge and data for similar structures is presented below for illustrative purposes, but it is not the result of a specific computational study on this compound.

Table 1: Predicted NMR Chemical Shifts for this compound This table is illustrative and not based on specific computational results for the target compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | ~2.8 | ~40 |

| C2 | - | ~45 |

| C2-(CH₃)₂ | ~1.2 | ~25 |

| C3-H₂ | ~2.8 | ~40 |

| C4/C7-H | ~7.1-7.2 | ~126 |

| C5/C6-H | ~7.1-7.2 | ~124 |

Vibrational Frequency Calculations and Spectral Interpretation

Computational methods are also used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectra and assigning specific vibrational modes to molecular motions.

Despite the availability of experimental IR spectra for this compound in databases like PubChem, specific computational studies that perform vibrational frequency calculations and provide a detailed interpretation of the spectrum for this molecule are not present in the search results. nih.gov Such a study would typically involve geometry optimization followed by a frequency calculation at the same level of theory. The resulting computed frequencies and their corresponding vibrational modes (e.g., C-H stretch, CH₂ bend) would then be compared to the experimental IR spectrum.

Role of 2,2 Dimethyl 2,3 Dihydro 1h Indene As a Key Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Designed Molecules

The 2,2-dimethyl-2,3-dihydro-1H-indene core is a recurring motif in a variety of biologically active compounds and serves as a crucial starting point for the synthesis of complex natural products and other designed molecules with potential therapeutic applications. nih.gov Its structurally rigid framework is particularly valuable in drug discovery, where influencing the conformational flexibility of a molecule can significantly impact its biological activity.

For instance, derivatives of 2,3-dihydro-1H-indene have been designed and synthesized as novel tubulin polymerization inhibitors, demonstrating potent anti-angiogenic and antitumor properties. nih.gov By incorporating the indene (B144670) scaffold, researchers have developed compounds that exhibit significant antiproliferative activities against various cancer cell lines. nih.gov The core structure of 4,5,6-trimethoxy-2,3-dihydro-1H-indene has been identified as particularly important for the anticancer effects of these derivatives. nih.gov

Furthermore, the indane scaffold, of which this compound is a derivative, has been utilized in the design of novel bioactive compounds with potential anticancer activity. By creating a hybrid structure that combines features of naturally occurring benzophenone (B1666685) and indanone ring systems, researchers have developed molecules with enhanced anti-cancer properties. nih.gov These examples underscore the importance of the this compound framework as a versatile precursor in medicinal chemistry.

Strategic Integration into Retrosynthetic Disconnections

This approach involves identifying key bond formations that can be used to construct the indene ring system or attach it to other parts of the molecule. youtube.com For example, a common retrosynthetic strategy might involve a Friedel-Crafts acylation to form the indanone precursor, which can then be further modified to yield the desired this compound derivative. youtube.com The rigidity of the indene scaffold often simplifies the stereochemical considerations during the synthesis, making it a desirable building block.

The following table provides a simplified overview of common retrosynthetic disconnections involving the indene core:

| Target Molecule Fragment | Retrosynthetic Precursors | Key Reaction Type |

| Substituted 2,3-dihydro-1H-indene | Aryl halide and an appropriate alkene | Palladium-catalyzed cross-coupling |

| Indanone | 3-Arylpropanoic acid | Intramolecular Friedel-Crafts acylation |

| Indene with side chain | Indanone and a Wittig reagent | Wittig reaction |

Methodological Challenges and Opportunities in Total Synthesis Endeavors

While the this compound scaffold offers many advantages, its incorporation into complex molecules is not without challenges. cam.ac.uknih.gov The synthesis of highly substituted or stereochemically complex indene derivatives can be difficult, often requiring the development of new synthetic methodologies. reddit.comresearchgate.net One of the primary challenges lies in the selective functionalization of the indene core, particularly at specific positions, without affecting other reactive sites in the molecule. researchgate.net

However, these challenges also present opportunities for innovation in synthetic organic chemistry. cam.ac.uk The need to overcome these synthetic hurdles has driven the development of new catalytic systems and reaction protocols. For example, the development of enantioselective methods for the synthesis of chiral indene derivatives is an active area of research, with significant implications for the production of enantiomerically pure pharmaceuticals. mdpi.com The pursuit of more efficient and selective syntheses of complex molecules containing the this compound unit continues to push the boundaries of modern organic synthesis. nih.govchemistryworld.com

Scaffold for Novel Functional Materials Development

The inherent rigidity and well-defined geometry of the this compound framework make it an attractive building block for the creation of novel functional materials. researchgate.net Its incorporation into larger molecular architectures can impart specific and desirable properties, such as thermal stability, and controlled porosity.

Integration into Polymer Backbones for Specific Architectures

The integration of the this compound unit into polymer backbones allows for the precise control of the resulting polymer's architecture and properties. The rigid nature of the indene scaffold can restrict the conformational freedom of the polymer chain, leading to materials with enhanced thermal stability and mechanical strength.

For example, polymers containing the this compound moiety can be designed to have specific chain conformations, leading to materials with tailored optical or electronic properties. The synthesis of such polymers often involves the polymerization of monomers containing the indene unit, which can be achieved through various polymerization techniques.

Design of Rigid Scaffolds for Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. nih.govnih.gov The rigid and predictable structure of this compound makes it an excellent component for the construction of these complex architectures. nih.gov

By functionalizing the indene scaffold with recognition motifs, chemists can direct its self-assembly into discrete, three-dimensional structures with well-defined shapes and cavities. nih.gov These supramolecular cages and capsules can encapsulate guest molecules, leading to applications in areas such as drug delivery, catalysis, and chemical sensing. The predictable geometry of the indene unit is crucial for achieving the high fidelity required for the formation of these intricate assemblies. nih.gov

Applications in Asymmetric Catalysis and Ligand Design

The field of asymmetric catalysis focuses on the use of chiral catalysts to produce enantiomerically enriched products. The design of effective chiral ligands is paramount to the success of this field. The rigid C2-symmetric backbone of certain 2,3-dihydro-1H-indene derivatives makes them highly attractive scaffolds for the development of new chiral ligands.

By attaching coordinating groups to the indene framework, it is possible to create ligands that can bind to a metal center in a well-defined chiral environment. These metal-ligand complexes can then act as highly selective asymmetric catalysts for a variety of organic transformations. The steric bulk and conformational rigidity provided by the this compound core can play a crucial role in controlling the stereochemical outcome of the catalyzed reaction. The development of novel indene-based ligands continues to be an active area of research, with the potential to provide new and more efficient tools for asymmetric synthesis. nih.govnih.gov

Design and Synthesis of Chiral Indene-Based Ligands

The journey from the achiral and symmetrical this compound to a functional chiral ligand is a multi-step process that hinges on the strategic introduction of chirality and subsequent elaboration to incorporate ligating atoms, such as phosphorus or nitrogen. While direct asymmetric C-H functionalization of the parent indane is a developing field, a more established, albeit longer, synthetic route can be envisioned through the corresponding indanone.

A plausible synthetic pathway commences with the oxidation of this compound to 2,2-dimethyl-1-indanone. This ketone then becomes the pivotal substrate for introducing chirality. A well-established method for this is the asymmetric reduction of the carbonyl group, for instance, using the Corey-Bakshi-Shibata (CBS) reduction, to yield a chiral indanol with high enantiomeric excess. This enantioenriched indanol serves as a versatile chiral building block.

The hydroxyl group of the chiral indanol can be readily converted into a leaving group, such as a triflate or mesylate, allowing for nucleophilic substitution to introduce a phosphine (B1218219) moiety. For example, reaction with a diarylphosphine oxide followed by reduction yields the desired chiral phosphine ligand. Alternatively, the indanol could be converted to an indanylamine, which can then be transformed into a chiral diamine or phosphine-amine ligand.

The design of these ligands is predicated on the influence of the 2,2-dimethylated indane backbone. The gem-dimethyl group provides significant steric bulk in proximity to the metal center, which can enhance enantioselectivity by creating a more defined and restrictive chiral environment for the substrate to approach the catalytic site. The rigidity of the indane scaffold ensures that the spatial arrangement of the coordinating atoms is well-maintained throughout the catalytic cycle, a critical factor for effective stereocontrol.

Furthermore, the aromatic part of the indene structure can be functionalized to fine-tune the electronic properties of the ligand. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electron density at the metal center, thereby influencing the catalytic activity. This modularity in design allows for the development of a library of ligands tailored for specific enantioselective transformations. The development of chiral ligands based on the spirobiindane scaffold, which shares structural similarities with the indane framework, has demonstrated the potential of such rigid structures in achieving high levels of enantioselectivity in a variety of catalytic reactions. researchgate.net

Performance Evaluation in Enantioselective Transformations